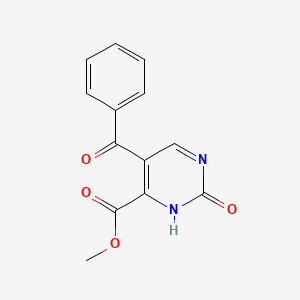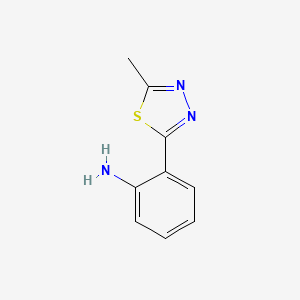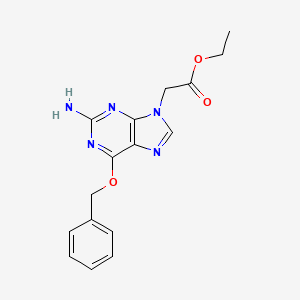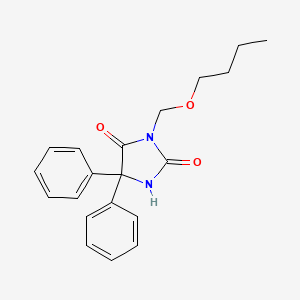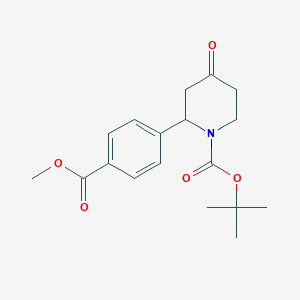
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a p-tolyl group and an ethyl group at the 1-position, and an aldehyde group at the 2-position. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This method provides a direct and selective transformation of a terminal alkyne to the corresponding geminal diseleno-substituted alkene, which can then be further modified to obtain the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-methanol.
Substitution: 3-bromo-1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde or 3-nitro-1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Similar Compounds:
1-(p-Tolyl)ethanol: A related compound with a similar p-tolyl group but differing in the functional group attached to the ethyl chain.
p-Tolyl acetate: Another compound with a p-tolyl group, used in different chemical reactions and applications.
4-nitro-2-(1-(p-tolyl)ethyl)phenol: A derivative with a nitro group, showing different biological activities and mechanisms of action.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its pyrrole ring and aldehyde group make it a valuable intermediate in organic synthesis, while the p-tolyl group enhances its stability and potential biological activity.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-[1-(4-methylphenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)12(2)15-9-3-4-14(15)10-16/h3-10,12H,1-2H3 |
InChI-Schlüssel |
AGAAGFJOPZOFMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


